Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8789128 4-cyano-N-(4-methoxybenzyl)benzamide

4-cyano-N-(4-methoxybenzyl)benzamide

Cat. No. B8789128
M. Wt: 266.29 g/mol
InChI Key: PVDIAWOEJXFMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06762205B1

Procedure details

825 mg of 4-cyanobenzoyl chloride was dissolved in 9 ml of dichloroethane, and mixed with 0.69 ml of 4-methoxybenzylamine and 1.57 ml of triethylamine, followed by stirring for 2.5 hours. Thereafter, the reaction was stopped by the addition of 1 ml of distilled water. After the product was extracted with chloroform, the extract was successively washed with 2 N hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate, and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. After the solvent was distilled off, the resulting crude product was purified by silica gel column chromatography (using a 20:1 mixture of chloroform and acetone as the eluent) to obtain 1.29 g of 4-cyano-N-(4-methoxy-benzyl)benzamide.
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)#[N:2].[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1.C(N(CC)CC)C.O>ClC(Cl)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:19][CH2:18][C:17]2[CH:20]=[CH:21][C:14]([O:13][CH3:12])=[CH:15][CH:16]=2)=[O:8])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
825 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
9 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0.69 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
1.57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the product was extracted with chloroform
WASH
Type
WASH
Details
the extract was successively washed with 2 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogen carbonate, and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (
ADDITION
Type
ADDITION
Details
a 20:1 mixture of chloroform and acetone as the eluent)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NCC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.